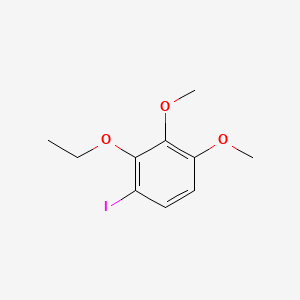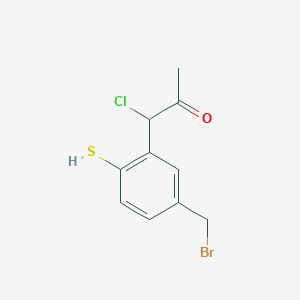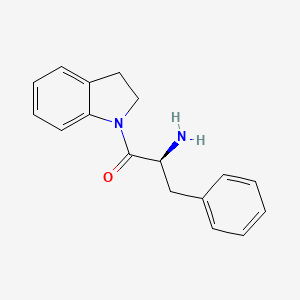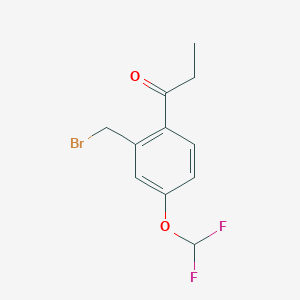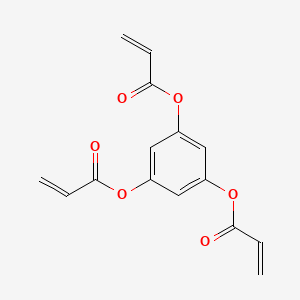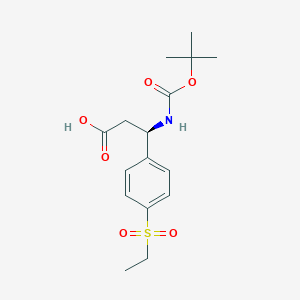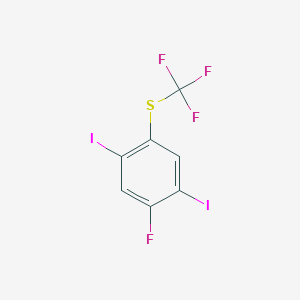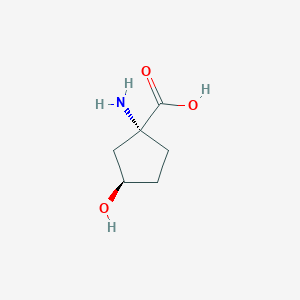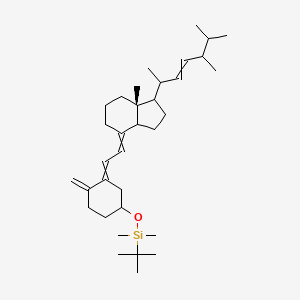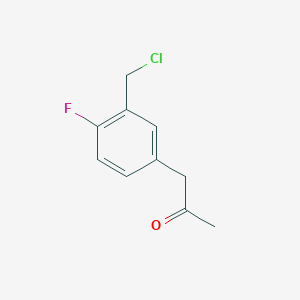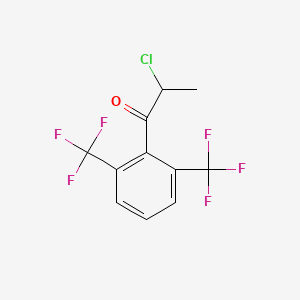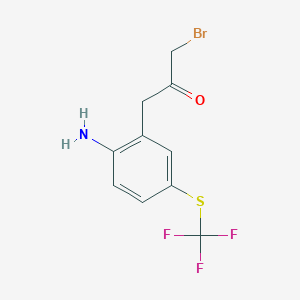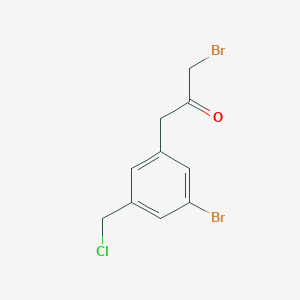
1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br2ClO It is a brominated ketone derivative, characterized by the presence of bromine, chlorine, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-(chloromethyl)phenylpropan-2-one, followed by further bromination at the appropriate positions on the aromatic ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in solvents like dichloromethane or chloroform under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction of the ketone group would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(3-bromo-5-(chloromethyl)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various substitution and coupling reactions. The ketone group also plays a crucial role in its reactivity, enabling it to undergo oxidation and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but lacks the additional bromine and chlorine atoms.
5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine: Contains a pyrimidine ring instead of a ketone group.
Eigenschaften
Molekularformel |
C10H9Br2ClO |
|---|---|
Molekulargewicht |
340.44 g/mol |
IUPAC-Name |
1-bromo-3-[3-bromo-5-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Br2ClO/c11-5-10(14)4-7-1-8(6-13)3-9(12)2-7/h1-3H,4-6H2 |
InChI-Schlüssel |
YWZJSXDOJQYOJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1CCl)Br)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


